

Unveiling the Structure of Crocacin C: A Spectroscopic Data Guide

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Compound of Interest

Compound Name: *Crocacin C*

Cat. No.: *B1236909*

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For Researchers, Scientists, and Drug Development Professionals

Crocacin C, a polyketide natural product isolated from the myxobacterium *Chondromyces crocatus*, has garnered significant interest due to its potent antifungal and cytotoxic activities. The elucidation of its complex stereostructure was a challenging endeavor, relying on a suite of sophisticated spectroscopic techniques. This technical guide provides a comprehensive overview of the key spectroscopic data and experimental protocols that were instrumental in the structural determination of **Crocacin C**, presented in a clear and accessible format for researchers in natural product chemistry and drug discovery.

Spectroscopic Data Summary

The structural elucidation of **Crocacin C** was achieved through the meticulous analysis of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the critical ^1H and ^{13}C NMR spectroscopic data, which were pivotal in assembling the molecular framework and determining the relative stereochemistry of the molecule. This data is referenced from the original isolation and structure elucidation publication by Jansen et al. (1999).

Table 1: ^1H NMR Spectroscopic Data for Crocacin C (CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.86	d	9.5
3	6.85	dd	15.0, 9.5
4	6.07	dd	15.0, 7.0
5	5.65	m	6.5, 2.5
6	2.45	m	
7	3.75	dq	
8	1.75	m	6.5, 4.5
9	3.55	dq	
10	1.65	m	
11	0.88	d	7.0
12	0.95	d	7.0
13	0.83	d	7.0
14	1.78	s	
OMe	3.68	s	
NH _a	6.20	br s	
NH _e	5.55	br s	

Table 2: ^{13}C NMR Spectroscopic Data for Crocacin C (CDCl_3)

Position	Chemical Shift (δ , ppm)
1	167.5
2	123.8
3	142.1
4	129.5
5	135.2
6	42.8
7	78.5
8	38.7
9	74.2
10	34.9
11	17.8
12	15.2
13	10.5
14	12.4
OMe	51.5

Mass Spectrometry Data

High-resolution mass spectrometry was crucial for determining the elemental composition of **Crocacin C**.

- HR-EIMS: m/z 283.1834 (M^+), calculated for $C_{15}H_{25}NO_4$: 283.1834

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the generalized protocols for the key experiments used in the structural elucidation of **Crocacin C**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of purified **Crocacin C** (~5 mg) was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

^1H NMR Spectroscopy:

- Pulse Program: Standard single-pulse excitation.
- Spectral Width: 12-15 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Processing: Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual CHCl_3 signal (δ 7.26 ppm).

^{13}C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction. Chemical shifts were referenced to the CDCl_3 solvent signal (δ 77.0 ppm).

2D NMR Spectroscopy (COSY, HMQC/HSQC, HMBC): Standard pulse programs and parameters were used to establish proton-proton and proton-carbon correlations, which were essential for assigning the individual signals and connecting the molecular fragments.

High-Resolution Mass Spectrometry (HR-MS)

Instrumentation: A double-focusing magnetic sector or a time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source was used.

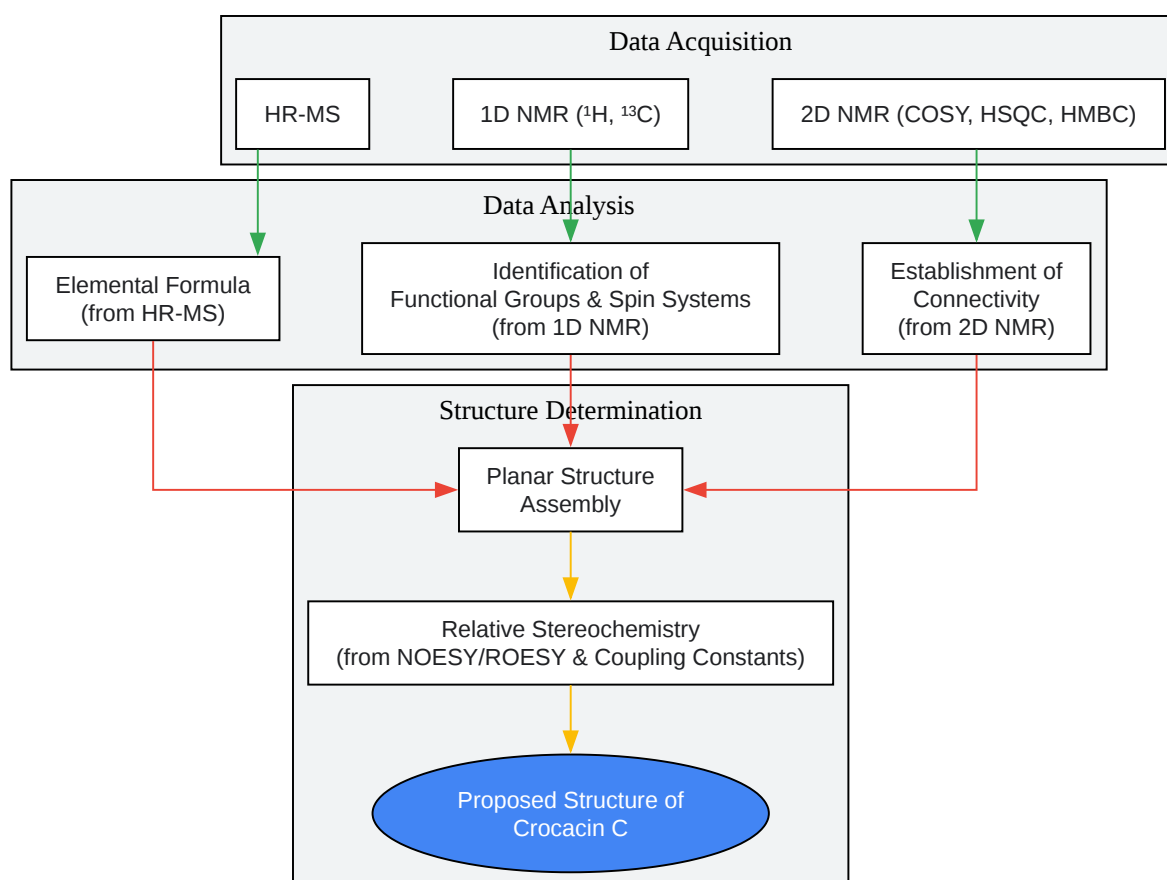
Sample Introduction: The purified sample was introduced directly into the ion source via a heated probe.

Ionization: Electron ionization (EI) at 70 eV.

Mass Analysis: The instrument was calibrated using a known reference compound (e.g., perfluorokerosene, PFK) to ensure high mass accuracy. The exact mass of the molecular ion was measured to determine the elemental composition.

Visualization of the Structural Elucidation Workflow

The logical progression of the structural elucidation process, from initial spectroscopic analysis to the final proposed structure, can be visualized as a workflow.



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Caption: Workflow for the structural elucidation of **Crocacin C**.

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